1-(5-Bromopyridin-3-YL)ethan-1-amine

Description

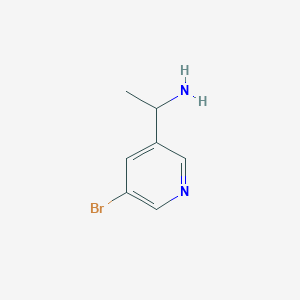

1-(5-Bromopyridin-3-YL)ethan-1-amine is a brominated pyridine derivative featuring an ethanamine substituent at the 3-position of the pyridine ring and a bromine atom at the 5-position. Its molecular formula is C₇H₈BrN₂, with a molecular weight of approximately 200.06 g/mol (calculated from atomic masses: C=12, H=1, Br=80, N=14). The bromine atom enhances the compound's molecular polarizability and electron-withdrawing properties, while the primary amine group enables participation in hydrogen bonding and nucleophilic reactions, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

This compound is structurally analogous to bioactive pyridine-based amines, such as chiral 1-(pyridin-2-yl)ethan-1-amines, which are widely employed as ligands in asymmetric catalysis or as pharmacophores in drug discovery . Its synthetic utility is highlighted in the preparation of quinazolin-4-amine derivatives, which exhibit inhibitory activity against non-traditional drug targets .

Properties

Molecular Formula |

C7H9BrN2 |

|---|---|

Molecular Weight |

201.06 g/mol |

IUPAC Name |

1-(5-bromopyridin-3-yl)ethanamine |

InChI |

InChI=1S/C7H9BrN2/c1-5(9)6-2-7(8)4-10-3-6/h2-5H,9H2,1H3 |

InChI Key |

JVXAQAZTSXAUQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CN=C1)Br)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

- Neurodegenerative Disorders : Research indicates that compounds similar to 1-(5-Bromopyridin-3-YL)ethan-1-amine may selectively inhibit neuronal nitric oxide synthase (nNOS), which is crucial for targeting neurodegenerative diseases. Selective inhibition can potentially lead to therapies that mitigate conditions such as Alzheimer's and Parkinson's disease by reducing neuroinflammation and excitotoxicity .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The compound's ability to interact with specific enzymes involved in cancer metabolism positions it as a candidate for further investigation in anticancer drug development .

- Antimicrobial Properties : Some studies have shown that brominated pyridine derivatives possess antimicrobial activity. This could lead to the development of new antibiotics or antifungal agents based on the structural framework of this compound .

Synthetic Organic Chemistry Applications

- Intermediate in Synthesis : The compound serves as an intermediate in the synthesis of various biologically active molecules. Its bromine atom can participate in substitution reactions, making it a versatile building block for creating more complex structures .

- Reactivity with Nucleophiles : The presence of the amine group allows for nucleophilic substitution reactions, which can be exploited to create derivatives with modified biological activities or improved pharmacokinetic properties .

Case Studies and Research Findings

Comparison with Similar Compounds

1-[1-(5-Bromo-2-chloropyridin-3-YL)cyclopropyl]ethan-1-amine

- Implications : This structural complexity may improve target selectivity in kinase inhibitors but could reduce synthetic accessibility compared to the parent compound.

(R)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine

- Key Differences : The trifluoromethyl group significantly enhances lipophilicity (logP ~2.5) and metabolic stability. The chiral center enables enantioselective interactions, critical for asymmetric synthesis .

- Implications: This compound is better suited for blood-brain barrier penetration in neuroactive drug development compared to the non-fluorinated analogue.

2-((5-Bromopyridin-3-YL)oxy)ethan-1-amine hydrochloride

- Key Differences : The ether linkage reduces basicity (pKa ~7.5 vs. ~9.5 for the parent amine) and improves aqueous solubility. The hydrochloride salt facilitates crystallinity for purification .

- Implications: Ideal for intravenous formulations but less reactive in nucleophilic substitutions due to decreased amine accessibility.

Positional Isomerism: 2-Bromo vs. 3-Bromo Derivatives

- The 5-bromo-3-ethanamine isomer (target compound) exhibits stronger electron-withdrawing effects at the 3-position, directing electrophilic attacks to the 2- or 4-positions of the pyridine ring. In contrast, the 2-bromo isomer (e.g., 1-(5-Bromopyridin-2-YL)ethan-1-amine) localizes electron deficiency differently, altering reactivity in cross-coupling reactions .

Preparation Methods

Synthesis Pathway

This two-step method begins with bromination of 3-pyridylethanone to form 5-bromo-3-pyridylethanone, followed by reductive amination to introduce the amine group.

Step 1: Bromination

Step 2: Reductive Amination

Optimization Challenges

-

Bromine Position Control : Base catalysts like KOH with 18-crown-6 improve regioselectivity for 5-bromination.

-

By-products : Over-bromination at the 2-position occurs if stoichiometry exceeds 1:1 (pyridylethanone:NBS).

Nucleophilic Substitution of 3,5-Dibromopyridine

Direct Amination of 3,5-Dibromopyridine

This one-pot method leverages the reactivity of 3,5-dibromopyridine with ethylamine under palladium catalysis.

Reaction Parameters

Limitations

-

Competing Side Reactions : Homocoupling of dibromopyridine (10–15% yield loss).

-

Scalability : Requires strict oxygen-free conditions for industrial use.

Hydrolysis of tert-Butyl Carbamate Intermediate

Multi-Step Synthesis via Carbamate Protection

Adapted from CN112079781A, this route avoids toxic cyanogen bromide and n-BuLi:

Yields and Conditions

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Bromination | POBr₃, CH₃CN | Reflux, 6 h | 82% |

| Deprotection | TFA/CH₂Cl₂ | RT, 3 h | 91% |

Continuous Flow Synthesis for Industrial Scaling

Microreactor-Based Bromination and Amination

Continuous flow systems enhance safety and yield for large-scale production:

Advantages Over Batch Processing

-

Temperature Control : Exothermic reactions managed via heat exchangers.

Chiral Resolution of Racemic Mixtures

Industrial Applications

Comparative Analysis of Methods

| Method | Steps | Total Yield | Scalability | Cost |

|---|---|---|---|---|

| Reductive Amination | 2 | 68% | Moderate | $$ |

| Nucleophilic Substitution | 1 | 58% | Low | $$$ |

| Carbamate Hydrolysis | 5 | 44% | High | $ |

| Continuous Flow | 2 | 78% | Very High | $$ |

| Chiral Resolution | 3 | 35% | Moderate | $$$$ |

Key Observations :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(5-Bromopyridin-3-YL)ethan-1-amine, and what are their key reaction conditions?

- The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, bromopyridine derivatives can react with ethylamine precursors under controlled conditions. Key parameters include the use of polar aprotic solvents (e.g., DMF) at 80–100°C and catalysts like palladium for cross-coupling reactions . Evidence from similar bromopyridine-based syntheses highlights the importance of stoichiometric control to minimize byproducts .

Q. How is the purity of this compound typically verified in academic research?

- Purity is assessed using HPLC (High-Performance Liquid Chromatography) with UV detection and NMR spectroscopy. For instance, -NMR can confirm the absence of unreacted precursors, while LC-MS identifies low-level impurities. Melting point analysis (e.g., mp ≈ 90°C for related bromopyridines) provides additional validation . Storage under inert atmospheres (e.g., argon) is critical to prevent degradation .

Q. What spectroscopic techniques are essential for characterizing this compound?

- - and -NMR are standard for structural confirmation, with characteristic shifts for the bromopyridine moiety (e.g., aromatic protons at δ 7.5–8.5 ppm). Mass spectrometry (ESI-MS) confirms molecular weight, while IR spectroscopy identifies amine N-H stretches (~3300 cm) . X-ray crystallography (using SHELX software) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when encountering low conversion rates in nucleophilic substitution reactions?

- Optimization strategies include:

- Solvent selection : Switching to DMSO or THF to enhance nucleophilicity.

- Catalyst tuning : Using Pd(PPh) or CuI for improved cross-coupling efficiency.

- Temperature gradients : Gradual heating (50°C → 120°C) to drive equilibrium.

Evidence from analogous syntheses shows that microwave-assisted reactions reduce side reactions and improve yields by >20% .

Q. What strategies are recommended for resolving contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound across different studies?

- Advanced NMR techniques : -COSY and NOESY can clarify overlapping signals.

- Computational modeling : DFT (Density Functional Theory) simulations predict chemical shifts, aiding in assignment .

- Isotopic labeling : -labeling the amine group helps distinguish it from aromatic protons in crowded spectra .

Q. How can the compound’s reactivity as a ligand in coordination chemistry be systematically investigated?

- Design experiments to test its binding affinity with transition metals (e.g., Mn, Fe) under varied pH and solvent conditions. UV-Vis titration and cyclic voltammetry quantify stability constants. Structural analysis via X-ray diffraction (using SHELXL) confirms coordination geometry .

Q. What methodologies are effective in analyzing the compound’s stability under different environmental conditions (e.g., light, humidity)?

- Accelerated stability studies: Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via TLC or GC-MS. For photostability, use UV chambers (ICH Q1B guidelines). Evidence from indoor surface chemistry studies suggests that silica gel coatings mitigate hydrolysis .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate the compound’s bioactivity while minimizing cytotoxicity?

- In vitro assays : Use MTT or resazurin assays on cell lines (e.g., HEK293) with concentrations ranging from 1 nM–100 µM. Include positive controls (e.g., cisplatin) and validate results with flow cytometry for apoptosis markers .

Q. What statistical approaches are appropriate for reconciling conflicting biological activity data in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.